molecular formula C11H12O B1603977 Cyclopropyl 2-methylphenyl ketone CAS No. 39615-34-4

Cyclopropyl 2-methylphenyl ketone

Cat. No. B1603977
CAS RN: 39615-34-4
M. Wt: 160.21 g/mol
InChI Key: TVMDTEZRTBZOQO-UHFFFAOYSA-N
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Description

Cyclopropyl 2-methylphenyl ketone, also known as cyclopropyl (2-methylphenyl)methanone, is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . The compound is typically stored in a dry environment at 2-8°C . It is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for Cyclopropyl 2-methylphenyl ketone is 1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a 2-methylphenyl group via a ketone functional group . The cyclopropyl group is formed by the overlap of two sp-hybrid orbitals .


Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2-methylphenyl ketone, can undergo various chemical reactions. A study describes a SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .


Physical And Chemical Properties Analysis

Cyclopropyl 2-methylphenyl ketone has a molecular weight of 160.22 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form . The carbon-to-oxygen double bond in the carbonyl group of the compound is quite polar . This polarity leads to dipole-dipole interactions that significantly affect the boiling points .

Scientific Research Applications

1. Cyclopropane Cycloaddition Reactions

  • Application Summary : Cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products; asymmetric synthesis of cyclic frameworks; and building blocks for natural products .
  • Methods of Application : A series of cyclopropane-related cycloaddition reactions via organic or metal-catalyzed/mediated pathways has been exploited in constructing cyclic frameworks .
  • Results or Outcomes : This synthetic chemistry has also recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .

2. Catalytic Formal [3 + 2] Cycloadditions

  • Application Summary : Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners, efficiently delivering complex, sp3-rich products .
  • Methods of Application : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 .
  • Results or Outcomes : For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered .

3. Dimerization of Cyclopropyl Ketones

  • Application Summary : An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

4. SmI2-Catalyzed Intermolecular Coupling

  • Application Summary : This study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . The process shows broad substrate scope and delivers a library of decorated cyclopentenes .
  • Methods of Application : The radical relay strategy negates the need for a superstoichiometric coreductant and additives to regenerate SmI2 .
  • Results or Outcomes : The study uncovers an intriguing link between ketone conformation and efficient cross-coupling and thus provides an insight into the mechanism of radical relays involving SmI2 .

5. Role of SmI2 Catalyst Stabilization

  • Application Summary : Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners .
  • Methods of Application : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 .
  • Results or Outcomes : For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered .

6. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis

  • Application Summary : This study reports that ortho-disubstituted phenyl ketones can be alkylated via the sustainable method of hydrogen borrowing catalysis .
  • Methods of Application : The transformation is mediated by a metal catalyst, which removes hydrogen .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

7. SmI2-Catalyzed Intermolecular Coupling

  • Application Summary : This study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . The process shows broad substrate scope and delivers a library of decorated cyclopentenes .
  • Methods of Application : The radical relay strategy negates the need for a superstoichiometric coreductant and additives to regenerate SmI2 .
  • Results or Outcomes : The study uncovers an intriguing link between ketone conformation and efficient cross-coupling and thus provides an insight into the mechanism of radical relays involving SmI2 .

8. Cycloaddition Reactions

  • Application Summary : Cycloaddition reactions of cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products; asymmetric synthesis of cyclic frameworks; and building blocks for natural products .
  • Methods of Application : Cyclopropane cycloadditions can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .
  • Results or Outcomes : This synthetic chemistry has also recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .

9. Cross-Coupling of Cyclopropyl Ketones

  • Application Summary : This study shows how a new type of C–C activation catalyst, that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .

Future Directions

Future research could explore the use of catalytic SmI2 in contemporary radical catalysis . The study on SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes lays the groundwork for this future direction .

properties

IUPAC Name

cyclopropyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDTEZRTBZOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625315
Record name Cyclopropyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-methylphenyl ketone

CAS RN

39615-34-4
Record name Cyclopropyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-2,N-dimethylbenzamide (3.55 g) obtained in Step 1 in tetrahydrofuran (40 ml) was added dropwise a solution of 1M cyclopropylmagnesium bromide-tetrahydrofuran (29.7 ml) under ice-cooling, and the mixture was stirred at room temperature for 12 hr. To the reaction mixture was added a 4N hydrogen chloride-ethyl acetate solution (10 ml), and the resulting mixture was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed successively with 1N hydrochloric acid, water, saturated sodium hydrogencarbonate and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:5) to give the title compound (1.05 g).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide tetrahydrofuran
Quantity
29.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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